3-Bromocyclohexene

Cross-coupling Organometallic chemistry Allylation

Allylic bromides prone to decomposition compromise synthetic reproducibility. 3-Bromocyclohexene (CAS 1521-51-3), stabilized with propylene oxide, eliminates this risk. • Enables Pd-catalyzed allyl cross-coupling with organoindium reagents-high yields, retained double-bond stereochemistry. • Forms cyclohexenylmagnesium bromide Grignard (68% yield) for nucleophilic carbonyl additions. • Precursor for Chx ether protection of Ser/Thr in SPPS; orthogonal to TFA & piperidine. • Used in enantiopure cyclitol synthesis (muco-quercitol, D-chiro-inositol) via stereoselective routes. Batch-specific CoA provided. UN1993 Class 3; hazmat shipping applies.

Molecular Formula C6H9Br
Molecular Weight 161.04 g/mol
CAS No. 1521-51-3
Cat. No. B075066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromocyclohexene
CAS1521-51-3
Molecular FormulaC6H9Br
Molecular Weight161.04 g/mol
Structural Identifiers
SMILESC1CC=CC(C1)Br
InChIInChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2
InChIKeyAJKDUJRRWLQXHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromocyclohexene (CAS 1521-51-3): Allylic Bromide Building Block for Cross-Coupling and Stereoselective Synthesis


3-Bromocyclohexene (CAS 1521-51-3) is an allylic bromide featuring a cyclohexene ring with a bromine substituent at the 3-position (C₆H₉Br, MW 161.04 g/mol). It exists as a clear colorless to yellow liquid with a boiling point of 57–58 °C at 12 mmHg and density of 1.4 g/mL at 25 °C [1]. The compound is commercially available in purities ranging from 90% to 98%, typically stabilized with propylene oxide to prevent decomposition during storage . Its allylic bromide motif enables participation in nucleophilic substitution (both SN1 and SN2), transition metal-catalyzed cross-coupling reactions (Suzuki, Heck), and serves as a precursor for Grignard reagent formation .

3-Bromocyclohexene (CAS 1521-51-3): Why Generic Allylic Bromide Substitution Compromises Reaction Outcomes


Generic substitution among allylic bromides is not chemically sound because the allylic bromine position relative to the double bond (3-position vs. 1-position or 4-position) and the presence of the cyclohexene ring framework fundamentally alter both ground-state stability and transition-state energetics in substitution and elimination pathways . In E2 eliminations, 3-bromocyclohexene reacts substantially faster than bromocyclohexane due to conjugation stabilization of the developing double bond in the transition state [1]. In SN1 solvolysis, 3-bromocyclohexene undergoes substitution at a rate comparable to tertiary halides due to resonance stabilization of the allylic carbocation intermediate, a property absent in non-allylic bromocyclohexane . Furthermore, the regioisomeric 4-bromocyclohexene exhibits different conformational behavior and ring inversion dynamics due to the bromine's equatorial vs. axial preferences at the 4-position, which affect both stereochemical outcomes and reaction rates [2]. Cross-coupling partner selection also demands specificity: while 3-bromocyclohexene participates in palladium-catalyzed allyl cross-coupling with organoindium reagents, the chloro analog exhibits different oxidative addition kinetics and may not achieve comparable yields under identical conditions [3]. These mechanistic divergences mean that substituting 3-bromocyclohexene with a generic allylic halide or positional isomer risks altered reaction kinetics, reduced yields, and unpredictable stereochemical outcomes.

3-Bromocyclohexene (CAS 1521-51-3): Quantitative Differentiation Evidence for Informed Procurement


Palladium-Catalyzed Allyl Cross-Coupling: 3-Bromocyclohexene Yields Comparable to Other Allyl Halides

In palladium-catalyzed allyl cross-coupling reactions with in situ generated organoindium reagents, 3-bromocyclohexene afforded the allylic cross-coupling products in good to excellent yields [1]. The study examined a series of allyl halides including allyl iodide, allyl bromide, crotyl bromide, prenyl bromide, geranyl bromide, and 3-bromocyclohexene, with all substrates participating effectively [1]. The stereochemistry of the double bond is retained during the cross-coupling process [1].

Cross-coupling Organometallic chemistry Allylation

Grignard Reagent Formation: Temperature-Dependent Yield Optimization for 3-Bromocyclohexene

The formation of cyclohexenylmagnesium bromide from 3-bromocyclohexene is sensitive to reaction temperature. When treated with finely divided magnesium at 0°C in diethyl ether, the yield of the desired Grignard reagent increases to 68%, while dimer formation (a competing side reaction) decreases to 22% . This temperature dependence highlights the importance of controlled conditions when preparing reactive organometallic species from this allylic bromide.

Grignard chemistry Organomagnesium reagents Synthetic methodology

NBS-Mediated Synthesis from Cyclohexene: 53% Yield with Direct Subsequent Use

3-Bromocyclohexene can be prepared from cyclohexene via N-bromosuccinimide (NBS) allylic bromination using AIBN as radical initiator in CCl₄ at reflux . The reported procedure yields 8.5 g of crude 3-bromocyclohexene (53% yield) from 0.1 mol cyclohexene after 3 hours . Notably, the crude product does not require further purification and can be used directly in subsequent reactions . In free radical allylic bromination using NBS, textbook reports indicate yields of approximately 80% for this transformation [1].

Allylic bromination Radical chemistry Synthetic methodology

Tyrosine Protection Chemistry: 70% Yield in Boc-Tyr(Che)-OH Synthesis

In peptide synthesis applications, 3-bromocyclohexene has been employed for hydroxyl group protection of tyrosine. Specifically, Boc-Tyr-OH treated with NaH in DMF followed by reaction with 3-bromocyclohexene yields N-Boc-O-(cyclohex-2-enyl)-L-tyrosine [Boc-Tyr(Che)-OH] in 70% yield [1]. The resulting cyclohexyl (Chx) ether protecting group is stable to TFA and 20% piperidine in DMF but can be selectively cleaved with TfOH in TFA in the presence of thioanisole . This orthogonal stability profile distinguishes it from standard benzyl or tert-butyl protecting groups.

Peptide synthesis Amino acid protection Cyclohexyl ether formation

Hydrogen Atom Abstraction Selectivity: Allylic Position 2.2× More Reactive than 3-Bromocyclohexene Itself

In radical bromination studies, the relative rate of hydrogen atom abstraction from cyclohexene, 3-bromocyclohexene, and 3,6-dibromocyclohexene by bromine radical was determined to be 2.2:1.0:0.1, respectively [1]. This indicates that the parent cyclohexene is approximately 2.2 times more reactive toward hydrogen abstraction than 3-bromocyclohexene, while further bromination to 3,6-dibromocyclohexene reduces reactivity by a factor of 10 relative to the monobromo compound [1]. The substitution rate constant (k₂) was determined to be 2000 M⁻¹ s⁻¹ [1].

Radical kinetics Mechanistic chemistry Hydrogen atom transfer

Thermal Stability on Catalytic Surfaces: Benzene Desorption Profile on Pt(111)

Temperature-programmed desorption (TPD) studies on Pt(111) reveal that upon adsorption, the first layer of 3-bromocyclohexene dissociatively adsorbs forming Br-Pt and C₆H₉-Pt bonds, producing benzene upon thermal activation [1]. Multilayer molecular desorption peaks at 173 K, while second-layer desorption occurs at 192 K [1]. π-Allylic C₆H₉ surface species remain stable until 250 K, then dehydrogenate to benzene by 280 K, with most benzene desorbing above 300 K [1]. Surface Br either captures H and leaves as HBr (220-280 K) or recombines as Br₂ above 500 K [1].

Surface chemistry Heterogeneous catalysis Thermal decomposition

3-Bromocyclohexene (CAS 1521-51-3): High-Value Research and Industrial Application Scenarios


Palladium-Catalyzed Allylic Cross-Coupling for Complex Molecule Construction

3-Bromocyclohexene participates effectively in palladium-catalyzed allyl cross-coupling reactions with in situ generated organoindium reagents, affording allylic cross-coupling products in good to excellent yields while retaining double bond stereochemistry [1]. This makes the compound suitable for introducing the cyclohexenyl moiety into complex molecular architectures via allylation, particularly when the cyclohexenyl scaffold is specifically required for downstream transformations or biological activity.

Peptide Synthesis: Orthogonal Hydroxyl Protection of Serine and Threonine

3-Bromocyclohexene serves as a precursor for cyclohexyl (Chx) ether protection of serine and threonine hydroxyl groups in solid-phase peptide synthesis [1]. Reaction with sodium alkoxide (generated via NaH) followed by hydrogenation installs the Chx protecting group, which demonstrates orthogonal stability to TFA and 20% piperidine in DMF while remaining cleavable with TfOH in TFA in the presence of thioanisole [1]. This orthogonal stability profile enables strategic protecting group manipulations not achievable with standard acid-labile groups .

Grignard Reagent Preparation for Nucleophilic Addition Chemistry

3-Bromocyclohexene forms the corresponding cyclohexenylmagnesium bromide Grignard reagent in 68% yield when reacted with finely divided magnesium in diethyl ether at 0°C, with dimer formation suppressed to 22% [1]. This organomagnesium species serves as a nucleophilic cyclohexenyl synthon for additions to carbonyl compounds, enabling C–C bond formation at the allylic position.

Synthesis of Enantiopure Cyclitols via Intramolecular Oxyselenenylation

Racemic (±)-3-bromocyclohexene has been employed as a starting material for the synthesis of enantiopure cyclitols including muco-quercitol, D-chiro-inositol, and allo-inositol via intramolecular oxyselenenylation using (S,S)-hydrobenzoin and (S)-mandelic acid as chiral sources [1]. This application demonstrates the compound's utility in stereoselective synthesis of biologically relevant polyhydroxylated cyclohexane derivatives.

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